L-组氨酸乙酯二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

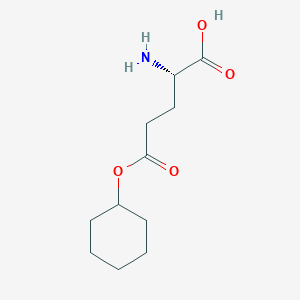

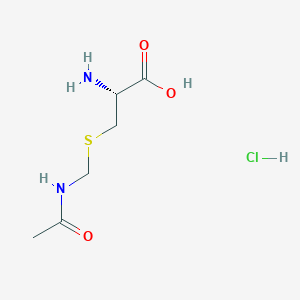

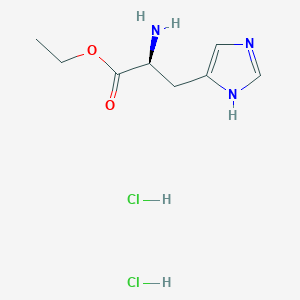

Ethyl L-histidinate dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

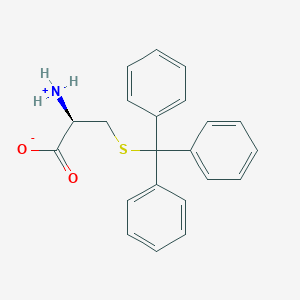

The molecular structure of Ethyl L-histidinate dihydrochloride can be represented by the InChI string: InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m0/s1 . The molecular weight of the compound is 183.21 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl L-histidinate dihydrochloride include a molecular weight of 183.21 g/mol, a XLogP3-AA value of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, an exact mass of 183.100776666 g/mol, a monoisotopic mass of 183.100776666 g/mol, and a topological polar surface area of 81 Ų .

科学研究应用

Nonlinear Optics

- Summary of Application : Ethyl L-histidinate dihydrochloride has been identified as a promising material for nonlinear optical (NLO) applications . NLO materials are crucial in laser technology, optical communication, optical switching, optical mixing, optical power limiting data storage, image processing, and electro-optic applications .

- Methods of Application : A novel nonlinear optical semi-organic single crystal of Ethyl L-histidinate dihydrochloride was grown by slow evaporation solution growth method at an ambient temperature .

- Results or Outcomes : The grown crystal was characterized by single crystal X-ray diffraction. Functional groups and the modes of vibrations were identified by FT–IR spectroscopy . The optical behavior of the crystal was examined by UV spectral analysis, which shows the absence of absorption between the wavelengths ranging from 230 to 1000 nm .

Peptide Synthesis

- Summary of Application : Ethyl L-histidinate dihydrochloride can be used as a reactant to synthesize other compounds .

- Methods of Application : It is used in solution phase peptide synthesis .

- Results or Outcomes : The product of the synthesis can be used to create a variety of other compounds, including imidazopyridine derivatives by Pictet-Spegler reaction with different aldehydes, and a metal-chelating ligand, N -methacryloyl- (l)-histidine methyl ester by reacting with methacryloyl chloride .

Molecular Devices

- Summary of Application : L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . A subcomponent of proteins, L-Histidine has been acknowledged for its applications in designing future switching devices and logic gates .

- Methods of Application : The transport parameters of L-Histidine are interpreted while aligning it as a central molecule with a series of metallic electrodes using a self-consistent function and implementing the density functional theory and non-equilibrium Green’s function (NEGF-DFT) approach for computational analysis .

- Results or Outcomes : The proposed devices exhibit dissimilar rectification ratios (RR), besides demonstrating negative differential resistance (NDR) regimes . The molecular device with copper electrodes yields the maximum rectification ratio of 8.1, while the device with palladium electrodes yields the highest peak-to-valley current ratio of 1.28 . Using these L-Histidine-based molecular devices, AND Logic gate and OR Logic gate have been proposed, which can pave the way to an alternate research area of using peptides as future molecular devices .

Synthesis of Imidazopyridine Derivatives

- Summary of Application : Ethyl L-histidinate dihydrochloride can be used as a reactant to synthesize imidazopyridine derivatives .

- Methods of Application : The synthesis involves a Pictet-Spengler reaction with different aldehydes .

- Results or Outcomes : The product of the synthesis is a series of imidazopyridine derivatives .

Synthesis of Metal-Chelating Ligands

- Summary of Application : Ethyl L-histidinate dihydrochloride can be used to synthesize a metal-chelating ligand, N-methacryloyl-(l)-histidine methyl ester .

- Methods of Application : The synthesis involves a reaction with methacryloyl chloride .

- Results or Outcomes : The product of the synthesis is a metal-chelating ligand, N-methacryloyl-(l)-histidine methyl ester .

属性

IUPAC Name |

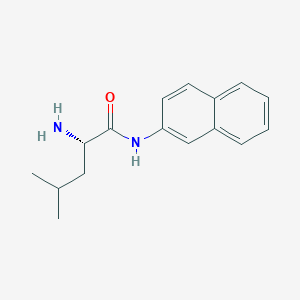

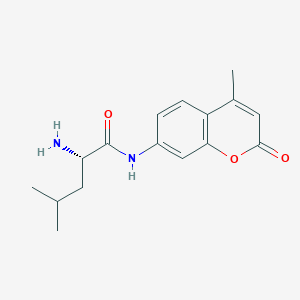

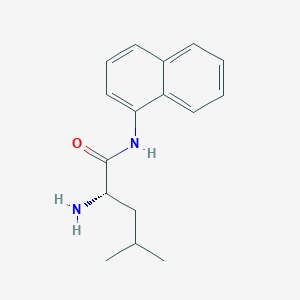

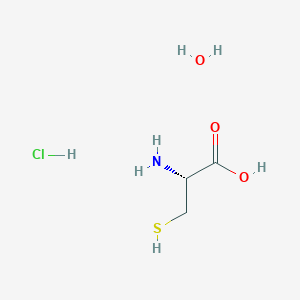

ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H/t7-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWDMXNJDWMHCN-KLXURFKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl L-histidinate dihydrochloride | |

CAS RN |

93923-84-3 |

Source

|

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。